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Abstract
G protein-coupled receptor 132 (GPR132), also known as G2A, is a pleiotropic receptor

implicated in a diverse array of physiological and pathological processes, including immune

response, inflammation, and cancer. Initially classified as an orphan receptor, a growing body

of evidence has identified several classes of endogenous molecules that modulate its activity.

This technical guide provides a comprehensive overview of the current understanding of

endogenous ligands for GPR132. It consolidates quantitative data on ligand potency, details

key experimental methodologies for their characterization, and visualizes the associated

signaling cascades. The information presented herein is intended to serve as a critical resource

for researchers actively engaged in the study of GPR132 and the development of novel

therapeutics targeting this receptor.

Introduction to GPR132
GPR132 is a class A G protein-coupled receptor that has garnered significant interest due to its

multifaceted roles in cellular function. It is expressed in various tissues, with particularly high

levels in hematopoietic cells such as macrophages and lymphocytes.[1][2] The function of

GPR132 is context-dependent and appears to be intricately linked to the specific ligand and

cellular environment.[3] Its activation has been associated with cell cycle regulation, apoptosis,

and modulation of immune cell trafficking.[1][4] The identification of its endogenous ligands has
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been a critical step in elucidating its biological functions and its potential as a therapeutic

target.

Identified Endogenous Ligands for GPR132
Several distinct classes of molecules have been proposed as endogenous ligands for GPR132,

ranging from metabolites to lipids and protons.

Lactate
In the tumor microenvironment, cancer cells produce high levels of lactate, leading to an acidic

milieu.[3][5] Lactate has been identified as an endogenous activator of GPR132 on

macrophages.[3][6] This interaction is crucial in the interplay between cancer cells and immune

cells, promoting an M2-like macrophage phenotype that supports tumor progression and

metastasis.[1][3][5] The activation of GPR132 by lactate, rather than solely by low pH, suggests

a specific ligand-receptor interaction.[3]

Protons (Extracellular pH)
GPR132 belongs to a subfamily of proton-sensing GPCRs, which also includes GPR4, GPR68

(OGR1), and GPR65 (TDAG8).[7][8][9][10] These receptors are activated by changes in

extracellular pH.[1][8] GPR132 can be activated by acidic conditions, and this proton-sensing

activity is thought to be a mechanism for detecting tissue damage, inflammation, or the acidic

tumor microenvironment.[1][10][11] However, the sensitivity of GPR132 to pH changes is

debated and may be less pronounced compared to other members of this receptor family.[8]

[12]

Oxidized Fatty Acids
A significant class of endogenous GPR132 ligands are oxidized metabolites of polyunsaturated

fatty acids.[6][13] 9-hydroxyoctadecadienoic acid (9-HODE), a metabolite of linoleic acid, is a

well-characterized agonist.[6][13][14] Other oxidized fatty acids, such as 11-

hydroxyeicosatetraenoic acid (11-HETE) from arachidonic acid, have also been shown to

activate GPR132.[15] These lipids are often generated under conditions of oxidative stress and

inflammation, suggesting a role for GPR132 in these processes.

N-Acyl Amides

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5255630/
https://www.researchgate.net/publication/312051989_Gpr132_sensing_of_lactate_mediates_tumor-macrophage_interplay_to_promote_breast_cancer_metastasis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5255630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6868653/
https://www.creative-biolabs.com/gpr132-membrane-protein-introduction.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5255630/
https://www.researchgate.net/publication/312051989_Gpr132_sensing_of_lactate_mediates_tumor-macrophage_interplay_to_promote_breast_cancer_metastasis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5255630/
https://www.genecards.org/cgi-bin/carddisp.pl?gene=GPR132
https://en.wikipedia.org/wiki/GPR132
https://reactome.org/content/detail/R-HSA-444731
https://pmc.ncbi.nlm.nih.gov/articles/PMC8392051/
https://www.creative-biolabs.com/gpr132-membrane-protein-introduction.html
https://en.wikipedia.org/wiki/GPR132
https://www.creative-biolabs.com/gpr132-membrane-protein-introduction.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8392051/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7607387/
https://en.wikipedia.org/wiki/GPR132
https://www.researchgate.net/publication/347526448_The_evolution_and_mechanism_of_GPCR_proton_sensing
https://pmc.ncbi.nlm.nih.gov/articles/PMC6868653/
https://www.benchchem.com/pdf/The_Biological_Significance_of_9_Hydroxyoctadecadienoic_Acid_9_HODE_A_Technical_Guide_for_Researchers.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6868653/
https://www.benchchem.com/pdf/The_Biological_Significance_of_9_Hydroxyoctadecadienoic_Acid_9_HODE_A_Technical_Guide_for_Researchers.pdf
https://www.benchchem.com/pdf/Validation_of_9_HODE_as_a_Ligand_for_GPR132_A_Comparative_Guide.pdf
https://www.pnas.org/doi/10.1073/pnas.1806077115
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


More recently, N-acyl amides, particularly N-acylglycines, have been identified as a novel class

of GPR132 activators with potencies comparable to 9-HODE.[6] N-palmitoylglycine and N-

linoleoylglycine are notable examples.[6] These findings expand the repertoire of lipid signaling

molecules that converge on GPR132.

Disputed and Re-evaluated Ligands
Lysophosphatidylcholine (LPC): Initially, LPC was reported to be a ligand for GPR132.[8]

However, this finding was later retracted, and subsequent studies have suggested that LPC

does not act as an agonist and may even function as an antagonist of the proton-dependent

activation of GPR132.[2][6][16][17]

Lysophosphatidylserine (LPS): While direct binding has not been definitively shown, GPR132

is implicated in the cellular responses to LPS, such as the engulfment of apoptotic cells by

macrophages.[2][8]

Quantitative Data on Ligand Potency
The potency of various endogenous and synthetic ligands for GPR132 has been determined

using a range of in vitro functional assays. The following tables summarize the available

quantitative data.
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Ligand Assay Type Cell Line Parameter Value Reference

Oxidized

Fatty Acids

9(S)-HODE
Calcium

Mobilization
CHO-G2A EC50 ~2 µM [14]

9-HODE
β-arrestin

Recruitment

CHO-

hGPR132aPL
pEC50 5.4 ± 0.16 [14]

9-HODE
Yeast-based

Assay

YIG95

(hGPR132a)
pEC50 5.9 ± 0.14 [6][14]

(±)9-HODE
IP-1

Accumulation

CHO-K1

(hG2A)
EC50 7.5 µM [14][16]

13-HODE
Calcium

Mobilization

COS-1

(aequorin)
-

~6-fold higher

concentration

than 9-HODE

required for

activation

[14]

N-Acyl

Amides

N-

Palmitoylglyci

ne

Yeast-based

Assay

YIG95

(hGPR132a)
pEC50 6.2 ± 0.16 [14]

N-

Linoleoylglyci

ne

Yeast-based

Assay

YIG95

(hGPR132a)
pEC50 ~5.9 [14]

Synthetic

Ligands

T-10418

(agonist)

IP-1

Accumulation

CHO-K1

(hG2A)
EC50 0.82 µM [14]

SB-583831

(agonist)

β-arrestin

Recruitment

CHO-

hGPR132aPL
- Full agonist [14]
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GPR132

antagonist 1

GPR132

antagonism
- EC50 0.075 µM [18]

GSK1820795

A (antagonist)

GPR132

antagonism
- pIC50 8.2 ± 0.13 [6]

NOX-6-18

(antagonist)

GPR132

antagonism
- pIC50 7.8 [2]

Disputed

Ligands

Lysophosphat

idylcholine

(LPC)

GPR132

antagonism
- IC50 > 10 µM [16]

GPR132 Signaling Pathways
Upon activation by its endogenous ligands, GPR132 can couple to multiple G protein subtypes,

leading to the initiation of diverse downstream signaling cascades. The primary G proteins

implicated in GPR132 signaling include Gαq, Gαi, Gαs, and Gα12/13.[2][11][13][14][19]

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and

inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, while

DAG activates protein kinase C (PKC).[13]

Gαi Pathway: Gαi activation inhibits adenylyl cyclase, resulting in decreased intracellular

cyclic AMP (cAMP) levels.[13]

Gαs Pathway: Conversely, Gαs activation stimulates adenylyl cyclase, leading to an increase

in cAMP levels and subsequent activation of protein kinase A (PKA).[20]

Gα12/13 Pathway: Coupling to Gα12/13 can activate Rho GTPases, influencing the actin

cytoskeleton and gene transcription.

β-Arrestin Recruitment: Ligand-induced GPR132 activation also leads to the recruitment of

β-arrestin, which is involved in receptor desensitization and can also initiate G protein-
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independent signaling.[14]
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Plasma Membrane

Endogenous Ligands

G Proteins Downstream Effectors Second Messengers Cellular Responses

GPR132

Gαq

Gαi

Gαs

Gα12/13

β-Arrestin

Lactate

Protons (H+)

Oxidized Fatty Acids
(e.g., 9-HODE)

PLC

Adenylyl Cyclase

Adenylyl Cyclase

RhoGEF

IP3 & DAG

↓ cAMP

↑ cAMP

RhoA

↑ [Ca2+]
PKC Activation

↓ PKA Activity

↑ PKA Activity

Cytoskeletal
Rearrangement

Receptor
Internalization
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Start

Seed GPR132-expressing cells
in 96-well plate

Incubate overnight

Load cells with
calcium-sensitive dye (e.g., Fluo-4 AM)

Wash cells

Add test compounds

Measure fluorescence change
in real-time

Analyze data and
calculate EC50

End

 

Start

Plate cells expressing
GPR132-enzyme fragment 1 and

β-arrestin-enzyme fragment 2

Add test compounds

Incubate to allow
receptor-arrestin interaction

Add enzyme substrate

Measure luminescent signal

Analyze data and
calculate EC50

End
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Start

Prepare cell membranes from
GPR132-expressing cells

Incubate membranes with test compound,
[³⁵S]GTPγS, and GDP

Separate bound from free [³⁵S]GTPγS
by rapid filtration

Measure radioactivity of the
filter-bound membranes

Analyze data to determine
agonist-stimulated binding

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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